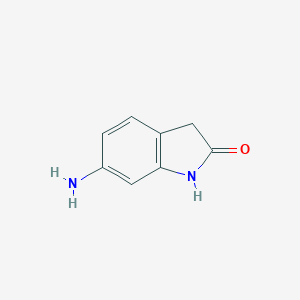

6-Aminoindolin-2-one

Description

Overview of Indolin-2-one Core Structures in Research Contexts

The indolin-2-one, or oxindole, scaffold is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. scirp.orgnih.gov The rigid, bicyclic system of the indolin-2-one core provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of a molecule's biological and physicochemical properties. This versatility has made the indolin-2-one scaffold a cornerstone in the development of numerous therapeutic agents, particularly in the realm of oncology. scirp.orgnih.gov

Many indolin-2-one derivatives have been identified as potent inhibitors of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways. scirp.org Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By competitively binding to the ATP-binding site of these enzymes, indolin-2-one-based compounds can effectively block downstream signaling cascades that promote tumor growth and survival. mdpi.com The clinical success of drugs like Sunitinib and Toceranib phosphate, both of which feature an indolin-2-one core, has further solidified the importance of this scaffold in modern drug discovery. scirp.orgnih.gov

Significance of Amino Functionality at the C-6 Position in 6-Aminoindolin-2-one for Research

The placement of an amino group at the C-6 position of the indolin-2-one ring is of particular significance for its biological activity. This amino group can act as a key hydrogen bond donor, facilitating strong interactions with the active sites of target proteins, such as kinases. nih.gov These hydrogen bonding interactions are critical for the binding affinity and selectivity of the inhibitor. cancertreatmentjournal.com The C-5 and C-6 positions of the indolin-2-one ring are frequently targeted for structural modifications to enhance the ligand-protein binding affinity. cancertreatmentjournal.com

Furthermore, the amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This enables researchers to systematically explore the structure-activity relationships (SAR) of these compounds, optimizing their potency, selectivity, and pharmacokinetic properties. americanelements.com For instance, the amino group can be acylated or alkylated to introduce new functionalities that can interact with different regions of the target protein or improve the molecule's solubility and cell permeability. americanelements.com

Historical Context of this compound Research and Development

The synthesis of this compound can be achieved through various established chemical routes. One common method involves the reduction of the corresponding 6-nitroindolin-2-one, which can be prepared by the nitration of indolin-2-one. The subsequent reduction of the nitro group to an amine is a well-established transformation in organic chemistry. nih.gov Another synthetic approach involves the reaction of anthranilic acid with formamide in the presence of a dehydrating agent. smolecule.com The development of efficient and scalable synthetic methods has been crucial for making this compound readily available for research purposes.

The initial interest in this compound and its derivatives was largely driven by their potential as anticancer agents. Early studies focused on synthesizing and evaluating the cytotoxic activity of various substituted indolin-2-ones. This foundational research laid the groundwork for the later discovery of their potent kinase inhibitory activity. The realization that the indolin-2-one scaffold could be a platform for developing targeted cancer therapies marked a significant turning point in the research and development of these compounds.

Emerging Research Frontiers for this compound

The primary focus of current research on this compound remains in the field of oncology, with a particular emphasis on the development of novel kinase inhibitors. Researchers are actively exploring new derivatives of this compound to target a broader range of kinases implicated in different types of cancer. For example, recent studies have investigated the potential of these compounds as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and vascular endothelial growth factor receptors (VEGFRs). mdpi.comwhiterose.ac.uk

One emerging area of research is the development of multi-targeted kinase inhibitors based on the this compound scaffold. These compounds are designed to inhibit several key kinases involved in cancer progression simultaneously, which can lead to a more potent antitumor effect and potentially overcome drug resistance. Furthermore, research is expanding to explore the therapeutic potential of this compound derivatives in other diseases, such as inflammatory conditions and neurodegenerative disorders, where kinases also play a significant role. smolecule.com

Interdisciplinary Relevance of this compound Studies

While the primary application of this compound is in medicinal chemistry and pharmacology, its utility extends to other scientific disciplines. In the field of material science, for example, this compound has been investigated as a precursor for the development of new organic materials. smolecule.com Specifically, its structural properties make it a candidate for use in the synthesis of materials for organic light-emitting diodes (OLEDs). smolecule.com This highlights the versatility of this compound beyond its biological applications.

The study of this compound and its derivatives also has relevance in the field of chemical biology, where these compounds are used as molecular probes to study the function of specific enzymes and signaling pathways. By designing selective inhibitors, researchers can dissect the complex biological processes within cells, leading to a better understanding of disease mechanisms. This interdisciplinary approach, combining synthetic chemistry, biology, and material science, is crucial for unlocking the full potential of this compound and its derivatives.

Propriétés

IUPAC Name |

6-amino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOCBVKMMMIDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343557 | |

| Record name | 6-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150544-04-0 | |

| Record name | 6-aminoindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6-aminoindolin-2-one

Synthetic Routes to 6-Aminoindolin-2-one

The creation of this compound can be achieved through several synthetic pathways, each with distinct precursors and reaction conditions.

Reduction of Isatin Oxime-Based Precursors

One established method for synthesizing this compound involves the reduction of isatin oxime. This process typically utilizes reducing agents like sodium dithionite or zinc in acetic acid to convert the oxime functional group. smolecule.com For instance, the reduction of 1-methylisatin-3-oximes with zinc in an acidic medium can yield an acetamidooxindole. scielo.br This intermediate can be further reacted to produce various indole derivatives. The general approach of reducing isatin derivatives serves as a versatile route to access the indolin-2-one core. scielo.br

Reactions Involving Anthranilic Acid and Formamide

The condensation of anthranilic acid with formamide is another key synthetic strategy. smolecule.comijcce.ac.ir This reaction, often referred to as the Niementowski synthesis, typically involves heating the two reactants, sometimes in the presence of a dehydrating agent like phosphorus pentoxide. smolecule.comgoogle.com Microwave irradiation has been shown to significantly accelerate this reaction, leading to high yields of quinazolinone derivatives from anthranilic acid and formamide in a much shorter time compared to conventional heating methods. ijcce.ac.ir For example, heating anthranilic acid and formamide at 130-135 °C for two hours can produce quinazoline-4-one, a related heterocyclic structure. generis-publishing.com

One-Pot Synthesis Approaches via Condensation Reactions

One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps in a single vessel. acs.orgrsc.orgbeilstein-journals.org For instance, a five-component condensation reaction of isatin, malononitrile, a secondary amine, an alcohol, and molecular oxygen can directly yield structurally diverse 2-oxo-3-aminoindoline-3-carboxylates without the need for a metal catalyst. acs.org Another example involves the one-pot synthesis of dibenzo[b,h] Current time information in Bangalore, IN.naphthyridines from 2-acetylaminobenzaldehyde and methyl ketones under basic conditions, proceeding through four sequential condensation reactions. rsc.org These methods highlight the power of cascade reactions in building complex heterocyclic systems efficiently. researchgate.net

Cyclization Reactions of Precursors to Form this compound

Cyclization reactions are fundamental to the formation of the indolin-2-one ring system. organic-chemistry.org These reactions often involve the intramolecular cyclization of a suitable precursor to form the bicyclic core. For example, the Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone, is a classic method for synthesizing cyclopentenones and can be conceptually related to the formation of five-membered rings in heterocyclic systems. wikipedia.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another powerful technique for constructing indanones and related cyclic ketones. organic-chemistry.org

Asymmetric Synthesis of this compound Derivatives

The development of asymmetric methods for synthesizing chiral derivatives of this compound is of great interest, particularly for applications in medicinal chemistry. These methods aim to control the stereochemistry of the final products, which is often crucial for their biological activity.

The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgscribd.com This reaction is particularly valuable for the stereoselective synthesis of complex molecules. smolecule.com In the context of this compound derivatives, asymmetric Mannich reactions are employed to introduce stereocenters with high control. For example, the reaction of 3-fluoroindolin-2-one derived enolates with sulfinylimines can proceed with high diastereoselectivity to afford α-fluoro-β-amino-indolin-2-ones. rsc.orgresearchgate.netrsc.org The use of chiral catalysts, such as bifunctional Cinchona alkaloid-derived thioureas, can facilitate highly enantioselective Mannich reactions between 3-fluorooxindoles and other electrophiles. researchgate.net

| Reaction Type | Reactants | Key Features | Product Type | References |

| Reduction | Isatin Oxime, Reducing Agent (e.g., Zinc) | Conversion of oxime to amine | This compound | smolecule.comscielo.br |

| Condensation | Anthranilic Acid, Formamide | Niementowski reaction, can be microwave-assisted | Quinazolinone derivatives | smolecule.comijcce.ac.irgoogle.comgeneris-publishing.com |

| One-Pot Condensation | Isatin, Malononitrile, Amine, Alcohol, O2 | Multi-component, catalyst-free | 2-Oxo-3-aminoindoline-3-carboxylates | acs.org |

| Asymmetric Mannich | 3-Fluoroindolin-2-one enolate, Sulfinylimine | High diastereoselectivity, stereocenter formation | α-Fluoro-β-amino-indolin-2-ones | rsc.orgresearchgate.netrsc.org |

Detrifluoroacetylative In Situ Generation of Enolates

A sophisticated method for creating substituted indolin-2-ones involves the detrifluoroacetylative in situ generation of enolates. researchgate.netrsc.org This process typically begins with the preparation of trifluorinated ketone hydrates, which act as precursors for the fluoro-enolates. researchgate.net These precursors are synthesized by reacting a cyclic ketone with ethyl trifluoroacetate. researchgate.net The subsequent cleavage of the trifluoroacetyl group is induced by an organic base, leading to the formation of fluoro-enolates. researchgate.net These enolates are versatile nucleophiles that can participate in various asymmetric organic transformations. researchgate.net

This technique has been successfully applied in Mannich reactions to produce enantiomerically pure α-fluoro-β-amino-indolin-2-ones. researchgate.netrsc.org The reaction conditions are generally mild and operationally convenient, often yielding products with high diastereoselectivity. researchgate.netrsc.org For instance, the reaction of 3-fluoro-2-oxindole derivatives with N-tert-butanesulfinyl imines, facilitated by triethylamine and lithium bromide in acetonitrile, affords the desired α-fluoro-β-aminoindolin-2-ones in high yields and excellent diastereomeric excess. ua.es

Utilizing Chiral Sulfinylimines for Asymmetric Induction

Chiral N-sulfinyl imines are valuable reagents for asymmetric synthesis, enabling the stereocontrolled addition of nucleophiles to the imine C=N bond. puc-rio.brwikipedia.org The sulfinyl group activates the imine for nucleophilic attack and directs the stereochemical outcome of the reaction. puc-rio.brwikipedia.orgarkat-usa.org This methodology is particularly effective for the asymmetric synthesis of amine derivatives. wikipedia.org

In the context of this compound chemistry, chiral sulfinylimines are employed in Mannich reactions with in situ generated enolates to synthesize chiral β-amino-indolin-2-one derivatives. researchgate.netrsc.org For example, the reaction between tertiary enolates derived from 3-fluoroindolin-2-ones and (Ss)-sulfinylimines proceeds with high diastereoselectivity, yielding enantiomerically pure α-fluoro-β-amino-indolin-2-ones. researchgate.netrsc.org The predictable stereodirecting nature of the N-sulfinyl group allows for the synthesis of complex molecules with specific stereochemistries. wikipedia.org The use of N-tert-butylsulfinyl imines has been particularly noted in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Key Features |

| 3-Fluoroindolin-2-one derived enolates | (Ss)-sulfinylimines | α-Fluoro-β-amino-indolin-2-ones | High diastereoselectivity, enantiomerically pure products. researchgate.netrsc.org |

| Oxindole derived enolates | N-tert-butylsulfinyl imines | 3-Aminooxindoles | Zinc-mediated allylation, access to spirocyclic aminooxindoles. beilstein-journals.org |

Synthesis from Nitroindoline Precursors via Reduction

A common and effective route for the synthesis of this compound involves the reduction of a corresponding nitroindoline precursor, such as 6-nitroindolin-2-one. ekb.eg This transformation is a standard method for introducing an amino group onto an aromatic ring.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, is a widely used method. google.com This approach is often clean and efficient. For example, the hydrogenation of a 1-substituted-6-nitroindoline can yield the corresponding 6-aminoindoline. google.com Continuous flow hydrogenation has also been utilized for the reduction of nitroindoline derivatives, demonstrating the scalability of this method. nih.govnih.gov Other reducing systems, such as sodium borohydride in the presence of a catalyst, can also effect the reduction of the nitro group to an amine. This method has been applied in the synthesis of a series of 6-amino-seco-cyclopropylindole (seco-CI) compounds from 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline. acs.org

Chemical Reactivity and Derivatization of this compound

The this compound scaffold possesses multiple reactive sites, allowing for a variety of chemical transformations to generate a diverse range of derivatives.

Nucleophilic Substitutions

The primary amino group at the C-6 position of the indolin-2-one core is a key site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, which can modulate the compound's chemical and biological properties.

A common derivatization is acylation, where the amino group reacts with acyl chlorides or other acylating agents to form amides. This transformation can alter the lipophilicity and other physicochemical properties of the molecule.

Electrophilic Additions

The aromatic ring of this compound is susceptible to electrophilic addition reactions, a characteristic feature of aromatic compounds. numberanalytics.commasterorganicchemistry.com The amino group, being an activating group, directs incoming electrophiles primarily to the ortho and para positions. This allows for the regioselective introduction of substituents onto the benzene ring.

Mannich Reactions for Complex Molecule Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of an aminoalkyl group. numberanalytics.comnumberanalytics.com It involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde and a primary or secondary amine. numberanalytics.com

In the context of this compound, the C-3 position of the indolin-2-one ring is nucleophilic and can participate in Mannich reactions. smolecule.com This reaction allows for the synthesis of complex molecules by introducing a β-amino carbonyl moiety. numberanalytics.comsmolecule.com For instance, this compound can react with imines in a Mannich-type reaction to form β-amino carbonyl compounds, which are valuable intermediates for further synthetic manipulations. smolecule.com The asymmetric variant of the Mannich reaction, often employing chiral catalysts or auxiliaries, can be used to produce enantiomerically enriched products. numberanalytics.com This approach has been utilized in the synthesis of α-fluoro-β-amino-indolin-2-ones with high stereoselectivity. researchgate.netrsc.org

| Reaction Type | Reagents | Product |

| Acylation | Acyl chlorides | N-acylated this compound |

| Mannich Reaction | Formaldehyde, secondary amine | 3-Aminoalkyl-6-aminoindolin-2-one |

Acylation Reactions

Acylation is a fundamental chemical transformation that introduces an acyl group (-C(O)R) into a molecule. allen.in In the case of this compound, the primary amino group at the C6 position serves as a nucleophile, readily reacting with acylating agents. smolecule.com This reaction, specifically an N-acylation, is a common strategy to produce amides. allen.in The reaction typically involves treating the amine with an acyl chloride or an acid anhydride. allen.in

A key example of this transformation is the reaction of this compound with acetic anhydride. google.com In this process, the amino group attacks the electrophilic carbonyl carbon of the anhydride, leading to the formation of an N-acetylated product, 1-Acetyl-6-(1,3-dioxobenzo[c]azolidin-2-yl)-2-oxoindoline, after subsequent steps. google.com The acylation of the aromatic amino group generally proceeds under standard conditions, often requiring a base to neutralize the acid byproduct. The resulting amides can exhibit different physicochemical properties compared to the starting amine.

The general mechanism for the acylation of an amine with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. allen.in

Table 1: Example of Acylation Reaction with this compound Derivative

| Reactant | Reagent | Product | Reference |

|---|

Alkylation Reactions

Alkylation involves the transfer of an alkyl group from one molecule to another. The this compound scaffold offers multiple sites for alkylation, including the nitrogen of the amino group and the nitrogen atom within the indolinone ring. Amine alkylation is a type of organic reaction between an alkyl halide and an amine, resulting in a more substituted amine. wikipedia.org

The direct N-alkylation of the primary amino group can be challenging as the reaction tends to produce a mixture of primary, secondary, and tertiary amines. wikipedia.org However, for laboratory purposes, N-alkylation is a viable route, often carried out by treating the amine with an alkyl halide. wikipedia.orglibretexts.org For indolin-2-one derivatives, alkylation at the lactam nitrogen has been achieved using reagents like sodium hydride and alkyl halides in a solvent such as dimethylformamide (DMF).

Furthermore, aminoindoline compounds have been studied for their ability to alkylate DNA. acs.org These compounds can bind to and alkylate adenine bases within the minor groove of AT-rich DNA sequences. acs.org This specific reactivity highlights the potential of the aminoindoline core in targeted molecular interactions. In some synthetic approaches, fluoro-enolates generated from indolin-2-one precursors undergo alkylation reactions to form products with a C-F stereogenic center. acs.org

Table 2: General Alkylation of Indolin-2-one Derivatives

| Substrate | Reagents | Product Type | Reference |

|---|---|---|---|

| Indolin-2-one derivative | Sodium Hydride, Alkyl Halide, DMF | N-alkylated indolin-2-one |

Carboxamide Formation with this compound

Carboxamide (or amide) formation is a crucial reaction in organic synthesis, typically achieved by coupling a carboxylic acid with an amine. wikipedia.org The amino group of this compound can be readily converted into a carboxamide by reacting it with a carboxylic acid. This direct reaction often requires high temperatures to remove the water formed as a byproduct. wikipedia.org

To facilitate this reaction under milder conditions, coupling agents are frequently employed. wikipedia.org Reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can efficiently promote amide bond formation. mdpi.com The general procedure involves activating the carboxylic acid with the coupling agent, followed by the nucleophilic attack of the amine. mdpi.com

For example, a synthetic pathway for related indole-2-carboxamides involves the coupling of an appropriate aminoindoline with a carboxylic acid using carbodiimide-based agents like EDC/HOBt. vulcanchem.com This methodology is applicable for linking various carboxylic acid-containing moieties to the 6-amino position of the indolinone core, leading to the formation of diverse carboxamide derivatives. vulcanchem.comacs.org

Table 3: General Scheme for Carboxamide Formation

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | COMU, DIPEA, DMF | N-(2-oxoindolin-6-yl)carboxamide | mdpi.com |

Formation of Thiourea Analogues from Aminoindoline Intermediates

The primary amino group of this compound and its derivatives can be transformed into a thiourea functionality. Thioureas are compounds with the general structure (R1R2N)(R3R4N)C=S and are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov

A common method for preparing thioureas is the reaction of an amine with an isothiocyanate. mdpi.com Alternatively, a multi-step procedure can be employed starting from the amine. One such pathway involves reacting the aminoindoline intermediate with carbon disulfide (CS2) in a solvent like toluene. nih.gov This step forms a dithiocarbamate species, which can then be treated with ethyl chloroformate to generate an isothiocyanate intermediate. nih.gov Subsequent reaction of this in-situ generated isothiocyanate with a primary or secondary amine yields the final unsymmetrical thiourea analogue. nih.gov For instance, reaction with 2,2-dimethylpropan-1-amine has been shown to produce the corresponding thiourea derivative in good yields. nih.gov

This synthetic sequence provides a versatile route to a wide range of thiourea derivatives, allowing for the introduction of various substituents on the second nitrogen atom of the thiourea moiety. nih.gov

Table 4: Synthesis of Thiourea Analogues from Aminoindoline Intermediates

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Aminoindoline intermediate | CS₂, Toluene | Isothiocyanate intermediate | 48-77% | nih.gov |

Advanced Research Applications and Future Directions

6-Aminoindolin-2-one as a Building Block in Complex Molecule Synthesis

As a fundamental component in organic synthesis, this compound serves as a starting point for constructing more intricate molecular architectures. cymitquimica.combiosolveit.desigmaaldrich.com Its reactive sites allow for a variety of chemical modifications, making it a versatile tool for chemists.

The indolin-2-one core is recognized as a privileged scaffold in medicinal chemistry, meaning it is a structural framework that frequently appears in biologically active compounds. lifechemicals.com The this compound structure, in particular, serves as a crucial scaffold for designing new pharmaceutical agents. smolecule.com Researchers utilize this scaffold to develop inhibitors for various enzymes implicated in disease. For instance, the indolin-2-one nucleus is a key component in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. mdpi.com By modifying the this compound core, scientists can synthesize new compounds and explore their structure-activity relationships (SAR). For example, derivatives of 5-het(aryl)-3-aminoindolin-2-ones have been synthesized and tested for their inhibitory activity against matrix metalloproteinases (MMPs), such as MMP-2 and MMP-13, which are involved in cancer progression. researchgate.net This scaffold-based approach allows for the systematic exploration of chemical space to identify potent and selective drug candidates. lifechemicals.comresearchgate.net

This compound is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its chemical reactivity allows it to participate in various organic reactions to form more complex molecules. smolecule.com One notable application is in the Mannich reaction, where it can react with imines to produce β-amino carbonyl compounds, which are important intermediates in organic synthesis. smolecule.com This reactivity has been exploited to create complex structures, such as quaternary β-perfluorophenyl-β-amino-indolin-2-ones and C-F quaternary α-fluoro-β-amino-indolin-2-ones. researchgate.netresearchgate.net These synthetic strategies highlight the utility of the this compound building block in constructing novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Beyond its applications in the life sciences, this compound is being explored as a precursor for the development of advanced materials. smolecule.com One of the most promising areas is in the field of organic electronics, specifically in the creation of Organic Light-Emitting Diodes (OLEDs). smolecule.com OLEDs are a class of solid-state lighting technology based on thin films of organic compounds that emit light in response to an electric current. solusadvancedmaterials.comnih.gov The development of new organic materials is crucial for improving the efficiency, stability, and color purity of OLEDs. The structural properties of this compound make it a candidate for modification and incorporation into the complex molecular structures used in OLED devices. smolecule.com Research in this area focuses on synthesizing derivatives of this compound that can serve as emitters or hosts in the emissive layer of an OLED, contributing to the advancement of display and lighting technologies. mdpi.com

Synthesis of Heterocyclic Compounds

Computational and Theoretical Studies

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound, guiding experimental work and accelerating the design of new compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations can predict a variety of electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and electron affinity. nih.gov These properties are fundamental to understanding a molecule's reactivity, stability, and its potential performance in electronic devices. nih.govaps.org For a compound like this compound, DFT studies can provide insights into its charge transport characteristics and optical properties, which is particularly relevant for its application in OLEDs. mdpi.comrsc.org By modeling the electronic behavior of this compound and its derivatives, researchers can screen potential candidates for advanced materials applications before undertaking time-consuming and costly synthesis.

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of a molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Important for understanding charge transport in electronic materials. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Relates to the ability of a molecule to be oxidized. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformers, can have different potential energies. lumenlearning.com Understanding the conformational preferences and the energy differences between various conformers is crucial for predicting a molecule's three-dimensional shape, which in turn influences its biological activity and material properties. libretexts.orglumenlearning.com For this compound, theoretical conformational analysis can determine the most stable arrangement of its atoms and the energy barriers for rotation around its flexible bonds. lasalle.eduimperial.ac.uklibretexts.org This information is vital for understanding how the molecule might interact with biological targets, such as enzymes, or how it will pack in a solid-state material. The energetics of different conformations can be calculated to determine their relative stabilities, providing a deeper understanding of the molecule's behavior at a microscopic level.

Table 2: Factors Influencing Conformational Stability

| Factor | Description |

|---|---|

| Torsional Strain | The increase in potential energy of a molecule due to eclipsing interactions between bonds on adjacent atoms. |

| Steric Strain | The increase in potential energy when atoms are forced too close to one another. |

| Angle Strain | The increase in potential energy associated with bond angles deviating from their ideal values. |

| van der Waals Interactions | Weak, non-covalent interactions between atoms or molecules. |

Density Functional Theory (DFT) Studies on Electronic Properties

Pharmacokinetic and Pharmacodynamic Investigations

The journey of a potential drug candidate from a promising laboratory finding to a clinical reality is paved with rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies. These investigations are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, and what effects it has on the body. For this compound and its derivatives, these studies are instrumental in determining their potential as therapeutic agents.

In Vivo Efficacy Studies

In vivo efficacy studies in animal models are a critical step in evaluating the potential of a new therapeutic agent. For derivatives of the this compound scaffold, these studies have demonstrated significant antitumor activity in various cancer models.

One study reported that a racemic compound, (RS)-38, built on a 1,3-dihydroindole-2-one scaffold, showed complete tumor regression in a PC3 rat xenograft model at a well-tolerated intravenous dose. acs.org Another series of indolin-2-one analogues also exhibited promising antiproliferative activity in vitro and improved tolerability and activity in vivo. acs.org For instance, compound 3b from a series of indolin-2-one analogues significantly suppressed tumor growth in HT-29 and NCI-H460 xenografts without causing significant loss of body weight. nih.gov This compound was found to be a multi-targeted inhibitor, effectively inhibiting several kinases involved in tumor growth and angiogenesis, such as VEGFR-2, VEGFR-3, FLT3, Ret, and PDGFR-β. nih.gov

Furthermore, the indolin-2-one derivative Z24 demonstrated high antitumor activity in vivo, inhibiting the growth of subcutaneous S180, H22, and BEL-7402 tumors by 52.5%, 41.5%, and 53.4%, respectively. magtechjournal.com These findings highlight the potential of the indolin-2-one core structure in the development of effective anticancer agents. The strategic placement of the amino group in this compound can influence its biological profile, making it a unique candidate for developing such potent derivatives. smolecule.com

Table 1: In Vivo Efficacy of Selected Indolin-2-one Derivatives

| Compound | Animal Model | Tumor Type | Efficacy | Source |

|---|---|---|---|---|

| (RS)-38 | Rat Xenograft | PC3 (Prostate) | Complete tumor regression | acs.org |

| 3b | Xenograft | HT-29 (Colon) | Significant tumor growth suppression | nih.gov |

| 3b | Xenograft | NCI-H460 (Lung) | Significant tumor growth suppression | nih.gov |

| Z24 | Mouse | S180 (Sarcoma) | 52.5% tumor growth inhibition | magtechjournal.com |

| Z24 | Mouse | H22 (Hepatoma) | 41.5% tumor growth inhibition | magtechjournal.com |

| Z24 | Mouse | BEL-7402 (Hepatocellular Carcinoma) | 53.4% tumor growth inhibition | magtechjournal.com |

Bioavailability and Half-Life Determinations

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, and half-life, the time it takes for the drug concentration in the body to be reduced by half, are fundamental pharmacokinetic parameters. nih.gov These parameters are crucial for determining the dosing regimen and predicting the therapeutic efficacy of a drug.

For indolin-2-one derivatives, efforts have been made to improve their pharmacokinetic properties. To enhance these characteristics, various alkaline and weakly alkaline conjugates have been designed and synthesized. sci-hub.se The bioavailability of two specific indolin-2-one derivatives, C1 and C2, was calculated to be 0.55, and both were predicted to cross the blood-brain barrier. nih.gov

The half-life of a drug is influenced by its clearance and volume of distribution. nih.gov For instance, in vitro liver microsomal metabolism studies of a JAK2 inhibitor, compound 13ac, showed a half-life of 54.6 minutes. acs.org In rats, this compound exhibited a terminal half-life of approximately 1.8 hours after a single oral dose. acs.org Another study on an amide prodrug of the anticancer molecule DW2282, which has an indolin-2-one core, demonstrated good bioavailability. orientjchem.org

Predicting these pharmacokinetic parameters in early drug development is essential. explorationpub.com In-silico tools can be used to predict properties like human oral absorption. researchgate.net The relationship between a drug's dose and its bioavailability is inversely proportional. nih.gov

Table 2: Pharmacokinetic Parameters of Selected Indolin-2-one Derivatives

| Compound | Parameter | Value | Species | Source |

|---|---|---|---|---|

| C1 | Bioavailability | 0.55 | In silico | nih.gov |

| C2 | Bioavailability | 0.55 | In silico | nih.gov |

| 13ac | In vitro Half-life (liver microsomes) | 54.6 min | N/A | acs.org |

| 13ac | Terminal Half-life (in vivo) | ~1.8 h | Rat | acs.org |

| DW2282 prodrug | Bioavailability | Good | N/A | orientjchem.org |

Prodrug Design and Tumor-Specific Release Strategies

Prodrug design is a strategic approach to improve the pharmaceutical and pharmacokinetic properties of a drug. orientjchem.org A prodrug is an inactive compound that is converted into an active drug within the body, often at the target site, thereby enhancing efficacy and reducing systemic toxicity. orientjchem.orghopkinsmedicine.org

For compounds like this compound, which have potential as DNA alkylating agents, prodrug strategies can be employed for tumor-specific release. acs.org This can be achieved by designing prodrugs that are activated by enzymes highly expressed in the tumor microenvironment. orientjchem.orgmdpi.com For example, the glutamine mimic drug DON (6-Diazo-5-Oxo-L-norleucine) was modified into a prodrug, DRP-104, which is preferentially activated in the tumor while remaining inert in tissues like the gastrointestinal tract, thus minimizing side effects. hopkinsmedicine.orgnih.gov This approach led to a 11-fold greater exposure of DON in the tumor compared to the GI tract. nih.gov

Another strategy involves creating antibody-drug conjugates (ADCs) or small molecule drug conjugates (SMDCs) that specifically target cancer cells. mdpi.com For instance, T-1201 is an irinotecan prodrug that targets the cell surface marker phosphatidylserine, which is overexpressed on cancer cells. mdpi.com The design of prodrugs can also aim to improve aqueous solubility, as demonstrated by an amide prodrug of the indolin-2-one derivative DW2282. orientjchem.org

The development of stable amine-based prodrugs of 6-amino-seco-cyclopropylindole (seco-CI) compounds, which are structurally related to this compound, has been explored for tumor-specific release. acs.org These strategies hold significant promise for enhancing the therapeutic index of indolin-2-one-based anticancer agents.

Comparative Studies with Related Indolin-2-one Derivatives

The indolin-2-one scaffold is a "privileged" structure in medicinal chemistry, meaning it is a versatile framework found in numerous biologically active compounds. sci-hub.se Comparative studies of this compound with other derivatives help to elucidate the structural features that contribute to their unique biological profiles and guide the design of new and improved therapeutic agents.

Analysis of Structural Uniqueness and Impact on Reactivity/Biological Profile

The specific placement of the amino group at the 6-position of the indolin-2-one core significantly influences its reactivity and biological profile, making it a unique building block for drug development. smolecule.com This structural feature allows for a variety of chemical modifications, such as acylation and alkylation, which can modulate the compound's properties. smolecule.com

The indolin-2-one structure consists of a fused benzene and pyrrole ring, and the substituents on this core determine its biological activity. smolecule.comsci-hub.se For example, the presence of a chlorine atom on a pyrrole ring attached to the indolin-2-one core has been shown to reduce cardiotoxicity. mdpi.com The introduction of a ureido group at the C-6 position of 3-pyrrolemethylideneindolin-2-one enhances the inhibitory potency against VEGFR and PDGFR. mdpi.com

The reactivity of the indolin-2-one core, particularly at the C3 position, allows for the synthesis of diverse derivatives. sci-hub.se Asymmetric synthesis methods have been developed to create enantiomerically pure α-fluoro-β-amino-indolin-2-ones with a quaternary fluorinated stereogenic center. researchgate.net These studies demonstrate that the structural uniqueness of each derivative, dictated by the nature and position of its substituents, directly impacts its biological activity and potential therapeutic applications.

Evaluation of Diverse Indolin-2-one Motifs in Drug Discovery

The indolin-2-one motif is a cornerstone in the discovery of new drugs, particularly kinase inhibitors. sci-hub.se Several FDA-approved drugs, such as Sunitinib, contain the indolin-2-one scaffold and function as multi-targeted receptor tyrosine kinase inhibitors. nih.govsci-hub.se

The versatility of the indolin-2-one core allows for the development of a wide range of derivatives with diverse biological activities. sci-hub.semdpi.com For instance, different substitutions on the indolin-2-one ring have led to the discovery of potent inhibitors of various kinases, including PAK4, JNK3, and VEGFR-2. nih.govnih.govrsc.org A pharmacophore hybridization approach, combining the indolin-2-one scaffold with other active moieties, has been successfully used to design novel and potent inhibitors. nih.gov

Comparative studies of different indolin-2-one derivatives have revealed key structure-activity relationships. For example, in a series of 3-substituted indolin-2-ones, the presence of a 2-(ethyl-amino)ethylcarbamoyl group at a specific position on the pyrrole ring significantly enhanced antitumor activities. mdpi.com Similarly, studies on ureido-substituted indolin-2-ones showed that the position of the arylureido moiety plays a crucial role in kinase inhibition, with the 6-position being optimal. sci-hub.se These comparative evaluations are essential for optimizing the indolin-2-one scaffold to develop new drug candidates with improved potency and selectivity. tandfonline.com

Emerging Therapeutic Areas

The inherent biological activity of the indolin-2-one core has prompted exploration into its therapeutic potential beyond its well-known applications. Researchers are actively investigating its role in neurological and inflammatory conditions, aiming to develop novel treatments for these challenging diseases.

The indolin-2-one scaffold is a key structure in the development of kinase inhibitors, which are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Current time information in Bangalore, IN.smolecule.comscirp.org Kinases play a crucial role in cellular functions, and their dysfunction is implicated in the pathology of these disorders. scirp.org

In the context of Alzheimer's disease, derivatives of 3-substituted indolin-2-one have been identified as potent and isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). Current time information in Bangalore, IN. JNK3 is considered a promising therapeutic target for Alzheimer's disease. One particular derivative, J30-8, demonstrated significant neuroprotective activity in laboratory models, helping to reduce the plaque burden and inhibit the phosphorylation of proteins associated with the disease.

For Parkinson's disease, research has focused on inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a major genetic risk factor for the disease. smolecule.com The indolinone scaffold has been used to develop LRRK2 inhibitors that show potential in protecting neurons from degeneration. smolecule.com Furthermore, some of these indolinone derivatives have been observed to promote the proliferation of neural stem cells in preclinical studies, suggesting a potential for neuroregeneration. smolecule.com

While much of the research has centered on the broader indolin-2-one and indanone scaffolds, the specific contribution of the 6-amino group is an area of ongoing investigation. researchgate.net The development of brain-penetrant kinase inhibitors remains a key focus, though challenges such as specificity and crossing the blood-brain barrier persist. scirp.org

The anti-inflammatory potential of the this compound core structure is an area of growing interest. Studies have shown that derivatives of indolin-2-one can modulate the body's inflammatory response, making them promising candidates for new anti-inflammatory drugs. nih.gov These compounds have been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators in inflammatory conditions. nih.gov

The mechanism behind these anti-inflammatory effects involves the regulation of several key signaling pathways, including the NF-κB, MAPK, and Akt pathways. nih.gov For instance, 3-(3-hydroxyphenyl)-indolin-2-one, a derivative, has been shown to inhibit the production of nitric oxide and other inflammatory mediators in macrophage cell lines. nih.gov Hybrids of 1,2,4-triazole and indolin-2-one have also demonstrated anti-inflammatory properties by inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the inflammatory process. mdpi.com

Furthermore, some indolin-2-one derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain. mdpi.com While these findings are promising, it is important to note that much of the research has been conducted on the broader class of indolin-2-one derivatives, and further studies are needed to understand the specific role of the 6-amino group in these anti-inflammatory activities. The development of indolin-2-one-based therapies could offer new options for treating chronic inflammatory diseases such as rheumatoid arthritis. vulcanchem.comchemrxiv.org

Neurological and Neurodegenerative Disorders

Challenges and Opportunities in this compound Research

Despite the therapeutic promise of this compound and its derivatives, researchers face several hurdles in translating these compounds into clinical applications. These challenges also present opportunities for innovation in drug design, synthesis, and clinical development.

A significant challenge in the development of this compound-based therapies is achieving high selectivity and potency for the target enzyme or receptor. The indolin-2-one scaffold is known to interact with a wide range of kinases, which can lead to off-target effects. ekb.eg Therefore, a key focus of current research is the design of derivatives that are highly selective for specific kinases implicated in disease, such as JNK3 for Alzheimer's or LRRK2 for Parkinson's. Current time information in Bangalore, IN.smolecule.com

Structure-activity relationship (SAR) studies are crucial in this effort, helping to identify how modifications to the this compound core, such as substitutions at different positions, affect binding affinity and selectivity. For example, the addition of a pyrrole group to the indolin-2-one structure has been a successful strategy in developing potent kinase inhibitors. cancertreatmentjournal.com The development of covalent kinase inhibitors, which form a permanent bond with their target, is another approach being explored to enhance potency and selectivity. ontosight.ai

The following table provides an overview of some indolin-2-one derivatives and their targeted kinases, highlighting the ongoing efforts to develop more selective agents.

| Derivative Class | Target Kinase(s) | Therapeutic Area | Reference |

| 3-Substituted indolin-2-ones | JNK3 | Alzheimer's Disease | |

| Indolinone-based compounds | LRRK2 | Parkinson's Disease | smolecule.com |

| Pyrrole-indolin-2-ones | VEGFR, PDGFR, c-kit, FLT3, CSF1R | Cancer | scirp.org |

| 3-Substituted indolin-2-ones | Akt, MAPK, NF-κB pathways | Inflammatory Diseases | nih.gov |

The synthesis of complex analogues of this compound presents another set of challenges for medicinal chemists. While the synthesis of the basic this compound scaffold is well-established, often involving the reduction of a corresponding nitro-indolinone, the creation of more elaborate derivatives can be difficult. vulcanchem.comgoogle.com

For instance, the introduction of substituents at specific positions or the construction of fused ring systems can require multi-step synthetic routes with variable yields. csic.es Some advanced synthetic methods, such as ring-closing metathesis, have encountered difficulties when applied to certain indolinone precursors. nih.gov The development of efficient and scalable synthetic methods is crucial for producing a diverse range of analogues for biological screening and, eventually, for large-scale manufacturing.

Researchers are exploring various synthetic strategies to overcome these hurdles, including one-pot synthesis procedures and novel catalytic methods. smolecule.comrsc.org The successful synthesis of C2-quaternary indolinones, which involves creating a complex three-dimensional structure from a simpler starting material, is an example of the ongoing innovation in this area. rsc.org

Translating promising preclinical findings for this compound derivatives into clinically effective therapies is a major goal. The indolin-2-one scaffold has already demonstrated its clinical potential, with several kinase inhibitors based on this structure, such as Sunitinib, in clinical trials or approved for the treatment of cancer. scirp.orgekb.egscirp.org This success in oncology provides a strong rationale for the continued development of indolin-2-one-based drugs for other indications, including neurodegenerative and inflammatory diseases.

Preclinical studies have shown that some indolinone derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of neurological disorders. smolecule.comresearchgate.net However, the translation of these findings to human clinical trials is a long and complex process. Key challenges include demonstrating safety and efficacy in humans, identifying appropriate patient populations, and developing reliable biomarkers to monitor treatment response.

Further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of these compounds in humans. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to advance the clinical development of this compound-based therapies and realize their full therapeutic potential.

Q & A

Basic: What are the key physicochemical properties of 6-Aminoindolin-2-one, and how are they experimentally determined?

Answer:

this compound (C₈H₈N₂O, MW 148.16 g/mol) has a density of 1.307 g/cm³ and a boiling point of 394.3°C at 760 mmHg . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): For structural elucidation of the indolinone core.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., NH₂, carbonyl).

- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% as per commercial standards) .

Basic: What synthetic routes are available for this compound, and what are their limitations?

Answer:

Common methods include:

- Condensation Reactions: Reaction of indolin-2-one derivatives with aldehydes in acetic acid under reflux (e.g., Scheme 1 in ).

- Alkylation: Sodium hydride-mediated alkylation of the indole nitrogen in DMF .

Limitations: Low yields due to side reactions (e.g., over-alkylation) and sensitivity to reaction conditions (temperature, solvent purity) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:

Optimization strategies involve:

- Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature Control: Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Real-Time Monitoring: HPLC or TLC to track reaction progress and terminate at optimal conversion .

Table 1: Yield Optimization for this compound Derivatives

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Acetic Acid, reflux | 65 | 95 | |

| DMF, 60°C, NaH | 78 | 98 |

Advanced: How should researchers resolve contradictions in pharmacological data for this compound analogs?

Answer:

Contradictions (e.g., varying IC₅₀ values) require:

- Replication Studies: Verify results using identical cell lines and assay protocols.

- Meta-Analysis: Compare datasets across published studies to identify outliers or methodological discrepancies.

- Dose-Response Curves: Validate potency using multiple concentrations and statistical tests (e.g., ANOVA) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assigns protons and carbons in the indolinone ring (e.g., NH₂ at δ 5.2–5.5 ppm).

- UV-Vis Spectroscopy: Confirms π-π* transitions in the aromatic system.

- HPLC-MS: Combines purity assessment with mass confirmation .

Advanced: How can computational modeling guide the design of this compound-based inhibitors?

Answer:

- Docking Studies: Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock.

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.

- MD Simulations: Assess stability of ligand-receptor complexes over time .

Basic: How to conduct a rigorous literature review on this compound’s applications?

Answer:

- Database Selection: Use SciFinder, PubMed, and Web of Science with keywords like "this compound synthesis" or "indolinone pharmacology."

- Source Evaluation: Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) over vendor websites .

Advanced: What statistical methods are appropriate for analyzing biological data from this compound assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.